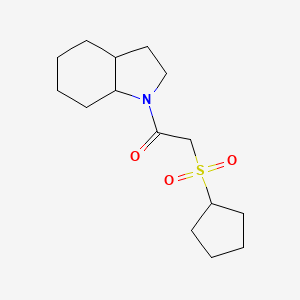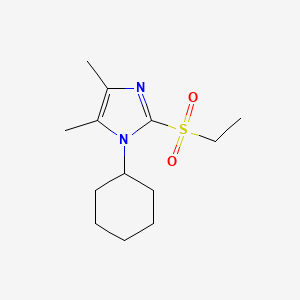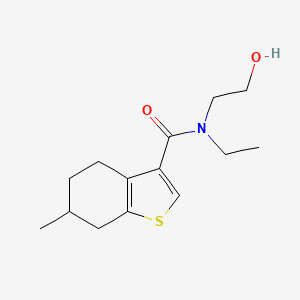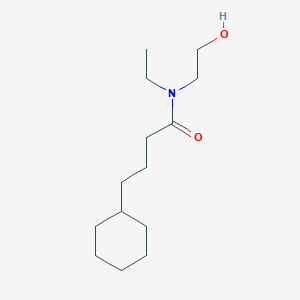![molecular formula C18H21NO4S B7567035 N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide, also known as MPSP, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a potent and selective inhibitor of a class of enzymes called soluble epoxide hydrolases (sEHs). sEHs play a crucial role in the metabolism of fatty acids, which are involved in a variety of physiological processes. Inhibition of sEHs has been shown to have a range of beneficial effects in various disease models, making MPSP a promising candidate for drug development.
作用機序
The mechanism of action of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide involves the inhibition of sEHs. These enzymes are responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of blood pressure, inflammation, and other physiological processes. By inhibiting sEHs, N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide increases the levels of EETs, which can lead to a range of beneficial effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide are largely due to its inhibition of sEHs and the resulting increase in EET levels. EETs have been shown to have a range of beneficial effects, including vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In animal models, N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been shown to have similar effects, leading to improvements in blood pressure, glucose tolerance, and inflammation.
実験室実験の利点と制限
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of sEHs, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide is that it is a small molecule, which may limit its ability to penetrate certain tissues or cells. Additionally, it is important to note that N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide is not a drug and has not been approved for human use.
将来の方向性
There are several potential future directions for research on N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide and sEH inhibition. One area of interest is the development of more potent and selective sEH inhibitors, which could have even greater therapeutic potential. Additionally, there is ongoing research on the role of sEHs in various disease models, which could lead to the identification of new therapeutic targets. Finally, there is interest in exploring the potential of sEH inhibitors like N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide for use in combination with other drugs or therapies to improve their efficacy.
合成法
The synthesis of N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been described in several publications. One of the most commonly used methods involves the reaction of 3-methylphenol with 4-bromoanisole in the presence of a palladium catalyst to form 4-(3-methylphenoxy)anisole. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide.
科学的研究の応用
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been extensively studied in the context of various diseases, including hypertension, diabetes, and inflammation. In animal models of these diseases, N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide has been shown to have a range of beneficial effects, including lowering blood pressure, improving glucose tolerance, and reducing inflammation. These effects are thought to be due to the inhibition of sEHs, which leads to an increase in the levels of certain fatty acid metabolites that have anti-inflammatory and vasodilatory properties.
特性
IUPAC Name |
N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)24(21,22)12-18(20)19-15-7-9-16(10-8-15)23-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRCFNSVZKEHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)CS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)



![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)
![1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7567020.png)

![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)

